(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid
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Overview
Description
(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes a benzimidazole ring, a thioether linkage, and a phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid typically involves multiple steps, starting with the preparation of the benzimidazole core One common method involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions to form the benzimidazole ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzimidazole derivatives, and various substituted benzimidazole compounds.
Scientific Research Applications
Chemistry
In chemistry, (2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its benzimidazole core is known to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are investigating its potential as a lead compound for the development of new therapeutic agents.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. The thioether and phenoxyethyl groups can enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler compound with a similar core structure but lacking the thioether and phenoxyethyl groups.
2-Phenylbenzimidazole: Contains a phenyl group instead of the phenoxyethyl group.
2-Methylbenzimidazole: Contains a methyl group instead of the phenoxyethyl group.
Uniqueness
(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid is unique due to its combination of a benzimidazole core with a thioether linkage and a phenoxyethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H18N2O3S |
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Molecular Weight |
342.4g/mol |
IUPAC Name |
2-[2-[2-(2-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetic acid |
InChI |
InChI=1S/C18H18N2O3S/c1-13-6-2-5-9-16(13)23-10-11-24-18-19-14-7-3-4-8-15(14)20(18)12-17(21)22/h2-9H,10-12H2,1H3,(H,21,22) |
InChI Key |
NPOWKXOEFGGRMA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2CC(=O)O |
Canonical SMILES |
CC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2CC(=O)O |
Origin of Product |
United States |
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